6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester
Description
6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester is a pyridine-based ester derivative featuring a cyclopropylaminomethyl substituent at the 6-position of the pyridine ring.
Properties
IUPAC Name |
methyl 6-[(cyclopropylamino)methyl]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-4-2-3-9(13-10)7-12-8-5-6-8/h2-4,8,12H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDAFBNTGDNCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester is a derivative of pyridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an aminomethyl moiety, which is itself linked to a pyridine ring substituted with a carboxylic acid methyl ester. Its molecular formula is .
Research indicates that 6-cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester interacts with various biological targets, primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- DNA Interaction : Similar compounds have demonstrated the ability to induce DNA damage through interactions with topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyridine derivatives, including 6-cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester. The compound has shown effectiveness in:
- Inducing Apoptosis : By activating specific apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest, preventing cancer cells from dividing .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing inhibition of growth at certain concentrations.
In Vitro Studies
A study investigating the cytotoxic effects of various pyridine derivatives, including the compound , found that it exhibited significant cytotoxicity against human cancer cell lines. The results are summarized in Table 1.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester | HeLa | 15 | Topoisomerase II inhibition |
| Other Pyridine Derivative | A549 | 20 | Apoptosis activation |
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of similar compounds suggests good bioavailability and favorable absorption characteristics. Metabolism studies indicate that cytochrome P450 enzymes play a significant role in the biotransformation of these compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester with structurally related pyridine esters, focusing on substituent effects, synthetic pathways, and physicochemical properties.
Substituent Variations and Their Impacts
Spectroscopic and Physicochemical Properties
- Spectroscopy : For analogs like 6-(N-methyl-pyridin-2-ylcarbamoyl) derivatives, FTIR and NMR (¹H/¹³C) confirm ester carbonyl stretches (~1700 cm⁻¹) and pyridine ring protons (δ 7.5–8.5 ppm in ¹H NMR) . The cyclopropyl group in the target compound would exhibit characteristic NMR signals for cyclopropane protons (δ 0.5–1.5 ppm) and amine protons (δ 1.5–3.0 ppm).
- Stability : The cyclopropyl group may enhance thermal stability compared to linear alkyl chains (e.g., methyl or hydroxymethyl) due to ring strain and reduced conformational flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
